molecular formula C50H89N7O11 B14747728 Peptidolipin NA CAS No. 2132-55-0

Peptidolipin NA

Cat. No.: B14747728
CAS No.: 2132-55-0
M. Wt: 964.3 g/mol
InChI Key: ISFFTEWJOFYRNG-UHFFFAOYSA-N
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Description

Peptidolipin NA is a cyclic lipopeptide derived from the bacterium Nocardia asteroides. This compound is characterized by its unique structure, which includes a peptide cyclized via an ester to an unusually long lipophilic tail. This compound has garnered significant attention due to its antibiotic properties, particularly its ability to interact with membrane lipid bilayers and generate ion-conducting pores .

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptidolipin NA is typically isolated from Nocardia asteroides. The synthesis involves culturing the bacterium under specific conditions to induce the production of the compound. The advanced Marfey’s method is often used to determine the absolute configurations of the amino acids in the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Nocardia asteroides. The bacterium is cultured in bioreactors with optimized nutrient media to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Peptidolipin NA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include modified versions of this compound with altered lipophilic tails or peptide structures. These modifications can enhance the compound’s antibiotic properties or introduce new functionalities .

Scientific Research Applications

Peptidolipin NA has a wide range of scientific research applications:

Mechanism of Action

Peptidolipin NA exerts its effects by interacting with membrane lipid bilayers, generating ion-conducting pores. This disrupts the membrane potential and leads to cell death. The compound targets the lipid components of the membrane, making it effective against a wide range of bacterial species .

Properties

CAS No.

2132-55-0

Molecular Formula

C50H89N7O11

Molecular Weight

964.3 g/mol

IUPAC Name

22-butan-2-yl-13-heptadecyl-9,16-bis(1-hydroxyethyl)-3,19-dimethyl-6-propan-2-yl-14-oxa-1,4,7,10,17,20,23-heptazabicyclo[23.3.0]octacosane-2,5,8,11,15,18,21,24-octone

InChI

InChI=1S/C50H89N7O11/c1-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-37-30-39(60)53-42(35(8)58)48(65)54-40(31(3)4)46(63)52-34(7)49(66)57-29-26-28-38(57)45(62)55-41(32(5)11-2)47(64)51-33(6)44(61)56-43(36(9)59)50(67)68-37/h31-38,40-43,58-59H,10-30H2,1-9H3,(H,51,64)(H,52,63)(H,53,60)(H,54,65)(H,55,62)(H,56,61)

InChI Key

ISFFTEWJOFYRNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)O)C)C(C)CC)C)C(C)C)C(C)O

Origin of Product

United States

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